Delta8-Tetrahydrocannabiorcol
Description
Overview of Cannabinoid Nomenclature and Structural Diversity
Cannabinoids are a class of structurally related compounds predominantly found in the Cannabis plant. wikipedia.org The nomenclature of these compounds can be complex, with names often reflecting their chemical structure, including the type of core structure, the length of the alkyl side chain, and the position of double bonds. researchgate.neteuropa.eu The structural diversity of cannabinoids is vast, with over 100 distinct compounds identified. wikipedia.orgnih.gov This diversity arises from variations in the basic C21 terpenophenolic backbone. nih.gov The common vernacular often uses "strain" names, but "chemovar" is the more scientifically accurate term to describe chemical variations within the Cannabis species. nih.govresearchgate.net
The core of cannabinoid nomenclature lies in identifying the fundamental structure and its modifications. For instance, the presence of a pentyl (5-carbon) side chain is common in major cannabinoids like Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD). wikipedia.org Variations in this side chain length lead to different homologous series. wikipedia.orgcaymanchem.com
Classification of Cannabinoid Homologs Based on Alkyl Side Chain Variation
The length of the alkyl side chain attached to the resorcinol (B1680541) moiety is a key factor in classifying cannabinoid homologs. caymanchem.com This structural feature significantly influences the biological activity of the compound. caymanchem.comscu.edu.au
Tetrahydrocannabiorcols (THCC) are characterized by a methyl (C1) side chain. This distinguishes them from other, more common, THC homologs which possess longer alkyl side chains. For example, THC typically has a pentyl (C5) side chain, while Tetrahydrocannabivarin (THCV) has a propyl (C3) side chain. wikipedia.orgcaymanchem.com The parent compound for the orcinol (B57675) series, which gives rise to cannabinoids with a C1 side chain, is orcinolic acid. caymanchem.com
Within the tetrahydrocannabiorcol family, positional isomers exist based on the location of the double bond in the cyclohexene (B86901) ring. Delta-8-Tetrahydrocannabiorcol (Δ8-THCC) has this double bond between the 8th and 9th carbon atoms. wikipedia.orghighnorthmn.com In contrast, its isomer, Delta-9-Tetrahydrocannabiorcol (Δ9-THCC), has the double bond between the 9th and 10th carbons. wikipedia.orgcannactiva.com This seemingly minor structural difference can lead to variations in chemical stability and physical properties. wikipedia.org Δ8-THC, the C5 homolog of Δ8-THCC, is noted to be more chemically stable than its Δ9 counterpart. wikipedia.orgnih.govpreprints.org
Historical Context of Minor Cannabinoid Research
The history of cannabinoid research dates back to the 19th century, with the first isolation of a cannabinoid, Cannabinol (CBN), occurring in the late 1800s. wikipedia.orgnih.govmdpi.com However, for many decades, research primarily focused on the most abundant cannabinoids, THC and CBD. nih.govmdpi.com The discovery and characterization of these major compounds were significant milestones, with the structure of CBD being elucidated in 1963 and THC in 1964 by Raphael Mechoulam and his team. wikipedia.orglumirlab.com
The so-called "minor" cannabinoids, which are present in the plant in much lower concentrations, remained largely unexplored until more advanced analytical techniques became available. nih.gov The identification of (-)-Δ9-trans-tetrahydrocannabiorcol (Δ9-THCC) from a Brazilian marijuana sample was reported in 1973. nih.gov Research into these minor constituents, including Δ8-THCC, has been gradually expanding, driven by the understanding that even small structural variations can lead to different pharmacological profiles. caymanchem.comscu.edu.au The development of synthetic routes has also played a crucial role in enabling the study of these less abundant natural compounds. wikipedia.orgchemrxiv.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h5,8-9,12-13,18H,6-7H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
MMZAEMNNHWYQKW-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of Delta8 Tetrahydrocannabiorcol
Discovery and Early Identification in Cannabis Varieties and Extracts
The initial identification of tetrahydrocannabinol analogues with a methyl side chain dates back to 1972. A seminal study by Vree, Breimer, van Ginneken, and van Rossum published in the Journal of Pharmacy and Pharmacology detailed the identification of several cannabinoid analogues in hashish. nih.gov Through the use of combined gas chromatography-mass spectrometry (GC-MS), the researchers were able to detect and characterize tetrahydrocannabinol, cannabidiol (B1668261), and cannabinol analogues possessing a methyl side chain. nih.gov This pioneering work laid the foundation for the recognition of a series of "C1 cannabinoids," including what would be later understood as Delta-9-Tetrahydrocannabiorcol (Δ⁹-THC-C1) and its isomers.
While the 1972 study was pivotal, the explicit differentiation and characterization of the Delta-8 isomer of THC-C1 from its more prevalent Delta-9 counterpart in natural extracts is not extensively detailed in early literature. The inherent challenges in separating these closely related isomers meant that early identifications often referred to the THC-C1 compound more broadly. Subsequent advancements in analytical techniques have allowed for more precise identification of these minor cannabinoids. A comprehensive table of natural cannabinoids later confirmed the existence of Δ⁹-Tetrahydrocannabiorcol and its acidic precursor, Δ⁹-Tetrahydrocannabiorcolic acid, as naturally occurring constituents of the cannabis plant. acs.org
Survey of Natural Abundance in Different Cannabis Chemotypes
Delta-8-Tetrahydrocannabiorcol is considered a minor cannabinoid, occurring in significantly lower concentrations than its pentyl (C5) homologues. Its natural abundance is not well-documented across a wide range of cannabis chemotypes (chemical phenotypes). Most quantitative studies on cannabis composition have historically focused on the major cannabinoids like Δ⁹-THC and cannabidiol (CBD).
Research into the prevalence of various cannabinoids has shown that the chemical profile of a cannabis plant can vary significantly based on its genetic lineage, growing conditions, and age. nih.gov While comprehensive data on Δ⁸-THC-C1 is scarce, the available information suggests that C1-analogues, in general, are present at trace levels.
Table 1: Reported Occurrence of Select C1-Cannabinoids in Cannabis
| Compound | Reported Presence in Cannabis | Notes |
| Cannabidiorcol (CBD-C1) | Yes | |
| Cannabiorcol (CBN-C1) | Yes | |
| Δ⁹-Tetrahydrocannabiorcol (Δ⁹-THC-C1) | Yes | |
| Δ⁸-Tetrahydrocannabiorcol (Δ⁸-THC-C1) | Presumed, but not widely quantified | Often co-elutes or is not distinguished from Δ⁹-THC-C1 in routine analyses. |
This table is generated based on the general understanding of C1-cannabinoid presence and does not imply specific quantitative data which is largely unavailable for Δ⁸-THC-C1.
Methodologies for Analytical Isolation from Complex Plant Matrices
The isolation of Delta-8-Tetrahydrocannabiorcol from the complex chemical matrix of cannabis presents significant analytical challenges. These challenges primarily stem from its low natural concentration and the presence of numerous other cannabinoids with similar chemical structures, including its C5 homologue (Delta-8-THC) and its C1-isomer (Delta-9-THC-C1).
The initial step in isolating cannabinoids from plant material typically involves an extraction process. ijsra.net Common solvents used for this purpose include ethanol, methanol (B129727), and supercritical CO2, chosen for their ability to efficiently extract lipophilic compounds like cannabinoids. ijsra.net
Following extraction, chromatographic techniques are essential for the separation and purification of individual cannabinoids. cannabissciencetech.com
Key Chromatographic Techniques for Cannabinoid Isolation:
Gas Chromatography-Mass Spectrometry (GC-MS): This was the technique used in the initial discovery of methyl-sided chain cannabinoids. nih.gov GC-MS separates compounds based on their volatility and mass-to-charge ratio, providing both identification and quantification. However, the high temperatures used in GC can cause decarboxylation of acidic cannabinoids, and may not always provide baseline separation of closely related isomers without optimized methods. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for cannabinoid analysis as it can separate compounds in their native acidic and neutral forms without the need for derivatization. ijsra.netnih.gov Reverse-phase HPLC with a C18 column is a common approach. nih.gov The separation of Δ⁸-THC and Δ⁹-THC isomers is notoriously difficult and requires careful method development, including the optimization of the mobile phase composition and column chemistry. waters.com The separation of their C1 homologues presents a similar, if not greater, challenge.
Ultra-Performance Convergence Chromatography (UPC²): This technique has been explored as an orthogonal method to traditional HPLC, offering good separation of various cannabinoids in a shorter time frame. waters.com
The analytical isolation of Δ⁸-THC-C1 for research purposes often requires a multi-step purification process, potentially involving both normal-phase and reverse-phase chromatography to achieve a high degree of purity. The lack of commercially available analytical reference standards for Δ⁸-THC-C1 further complicates its definitive identification and quantification in complex mixtures.
Table 2: Comparison of Analytical Techniques for Cannabinoid Isolation
| Technique | Advantages | Disadvantages | Applicability for Δ⁸-THC-C1 Isolation |
| GC-MS | High sensitivity and specificity for identification. | Can cause thermal degradation of some cannabinoids. Isomer separation can be challenging. | Useful for initial identification, especially when coupled with mass spectral libraries. |
| HPLC | Separates compounds in their native form. Well-established for cannabinoid analysis. | Isomer separation requires highly optimized methods. Can be time-consuming. | The preferred method for quantification, though baseline separation from other C1-isomers is difficult. |
| UPC² | Fast separation times and orthogonal selectivity to HPLC. | Less commonly available instrumentation. | A promising technique for improving the separation of complex cannabinoid mixtures. |
Chemical Synthesis and Derivatization of Delta8 Tetrahydrocannabiorcol
Semisynthetic Routes from Precursor Cannabinoids
Semisynthesis, which involves the chemical modification of a naturally occurring precursor, is the most common method for producing Δ8-THC and, by extension, Δ8-THCC. This approach leverages the abundance of certain cannabinoids that can be chemically converted into the desired, often rarer, compound.
The most prevalent semisynthetic route to Δ8-THC is the acid-catalyzed intramolecular cyclization of Cannabidiol (B1668261) (CBD). wikipedia.orgacs.org This reaction is readily adaptable for the synthesis of Δ8-THCC by substituting CBD with its C1-homolog, Cannabidiorcol (CBD-C1). In this process, an acid catalyst promotes the closure of the pyran ring, converting the non-psychoactive CBD-C1 scaffold into the tetracyclic structure of Δ8-THCC. smolecule.com
The reaction proceeds through the protonation of one of the double bonds in the cyclohexene (B86901) ring of CBD-C1, which creates a carbocation intermediate. The subsequent nucleophilic attack by one of the phenolic hydroxyl groups results in the formation of the ether bridge, closing the pyran ring. nih.gov Depending on which double bond is activated, different isomers can form. The thermodynamically more stable Δ8 isomer is often the favored product under specific reaction conditions. nih.gov
The conversion of CBD to its tetrahydrocannabinol isomers is highly sensitive to reaction conditions, and significant research has gone into optimizing these parameters to control product selectivity. researchgate.net This knowledge is directly applicable to the synthesis of Δ8-THCC from CBD-C1. Key variables include the choice of acid catalyst, solvent, temperature, and reaction time.
Catalyst Systems: A variety of both Brønsted and Lewis acids have been employed to catalyze the cyclization.
Brønsted Acids: Strong acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are effective. acs.org For example, refluxing CBD in toluene (B28343) with p-TSA is a common method that yields Δ8-THC as the major product. acs.org
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF3·OEt2), zinc chloride (ZnCl2), and aluminum trichloride (B1173362) (AlCl3) are also widely used. europa.eueuropa.eu The choice of Lewis acid can significantly influence the ratio of Δ8 to Δ9 isomers. europa.eu For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to afford high selectivity for Δ8-THC. nih.gov
Solvents and Temperature: The choice of solvent impacts reaction outcomes. Toluene is frequently used, often at reflux temperatures, to favor the formation of the stable Δ8 isomer. acs.org Dichloromethane is another common solvent. europa.eu Lower reaction temperatures may favor the kinetically controlled product, Δ9-THC, while higher temperatures or longer reaction times tend to yield the thermodynamically stable Δ8-THC. nih.gov
The table below summarizes various acid and solvent systems used in the analogous conversion of CBD to Δ8-THC, which can be adapted for Δ8-THCC synthesis.
| Catalyst | Solvent | Typical Outcome | Reference(s) |
| p-Toluenesulfonic acid (p-TSA) | Toluene | High yield of Δ8-THC | acs.org |
| Boron trifluoride etherate (BF3OEt2) | Dichloromethane | Mixture of Δ8-THC and Δ9-THC | europa.eu |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane | High selectivity for Δ8-THC | nih.gov |
| Sulfuric Acid | Various | Conversion to THC isomers | jfda-online.com |
| Aluminum Trichloride (AlCl3) | Dichloromethane | High selectivity for Δ9-THC | nih.gov |
Total Synthesis Approaches for Δ8-THCC
Total synthesis creates a target molecule from simpler, non-cannabinoid precursors. While generally more complex than semisynthesis, it allows for greater structural variation. The total synthesis of Δ8-THC was first reported in the 1960s and typically involves the condensation of a resorcinol (B1680541) derivative with a chiral terpene. wikipedia.org
To synthesize Δ8-THCC, the common starting material olivetol (B132274) (5-pentylresorcinol) would be replaced with orcinol (B57675) (5-methylresorcinol). This resorcinol component is reacted with a suitable terpene, such as (+)-p-mentha-2,8-dien-1-ol or (-)-verbenol, under acidic conditions. europa.eunih.gov This condensation reaction, a type of Friedel-Crafts alkylation, forms the complete tetracyclic cannabinoid skeleton. The use of specific stereoisomers of the terpene starting material is crucial for achieving the correct stereochemistry in the final product. researchgate.net
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines chemical reactions with the use of biological catalysts, such as enzymes, to achieve high selectivity and yield under mild conditions. nih.gov While specific chemoenzymatic routes to Δ8-THCC are not detailed in existing literature, the general strategies developed for other cannabinoids are applicable.
Biosynthetic pathways in the Cannabis plant produce cannabinoids from geranyl pyrophosphate and olivetolic acid, a reaction catalyzed by enzymes like cannabigerolic acid (CBGA) synthase. oup.com A chemoenzymatic approach could involve using a genetically engineered yeast or bacterium to produce orcinolic acid (in place of olivetolic acid). wikipedia.org This precursor could then be enzymatically prenylated with geranyl pyrophosphate to yield cannabigerorcolic acid (CBGA-C1). Subsequent enzymatic or chemical cyclization could then be used to form tetrahydrocannabiorcolic acid (THCA-C1), which can be decarboxylated to Δ9-THCC and then isomerized to the more stable Δ8-THCC. wikipedia.org
Synthesis of Structural Analogs and Derivatives of Δ8-THCC for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. For cannabinoids, SAR studies often involve synthesizing a series of analogs with modified structures. researchgate.net Δ8-THC is frequently used as a scaffold for these studies due to its greater chemical stability compared to Δ9-THC. researchgate.net
The primary point of modification for classical cannabinoids is the C3 alkyl side chain, as its length and conformation significantly influence receptor binding affinity. nih.govresearchgate.net To conduct SAR studies on Δ8-THCC, a series of analogs would be synthesized where the C3-methyl group is replaced by other functional groups. This is typically achieved via total synthesis, where orcinol is replaced by other 5-substituted resorcinols. nih.gov For example, synthesizing a series of 3-alkyl-Δ8-THC analogs (with alkyl chains of varying lengths) allows for systematic exploration of the receptor binding pocket. nih.gov Other modifications could include introducing bulky or conformationally rigid groups to probe the spatial requirements of the cannabinoid receptors. nih.gov
Characterization of Synthetic Byproducts and Impurities from an Academic Purity Perspective
From an academic and regulatory perspective, the purity of a synthetic compound is paramount. The acid-catalyzed conversion of CBD to THC isomers is known to produce a complex mixture of byproducts and impurities. acs.orgcannaspecialists.org It is expected that the synthesis of Δ8-THCC from CBD-C1 would result in a similar impurity profile. smolecule.com
Common impurities identified in synthetic Δ8-THC preparations include:
Isomers: Positional isomers like Δ9-THCC and Δ10-THCC, as well as stereoisomers and iso-THC variants (e.g., Δ4(8)-iso-THCC), are common byproducts. nih.govnih.gov
Unreacted Starting Material: Residual Cannabidiorcol (CBD-C1) may remain if the reaction does not proceed to completion. nih.gov
Degradation Products: Oxidation of the final product can lead to the formation of Cannabinol-C1 (CBN-C1).
Reaction Artifacts: The harsh acidic conditions can lead to the formation of other related compounds. Olivetol has been identified as a contaminant in some Δ8-THC products, suggesting it may have been a starting material in a total synthesis route or a byproduct of degradation. nih.gov For Δ8-THCC, the corresponding impurity would be orcinol.
Rigorous analytical characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify and quantify these impurities, ensuring the purity of the final compound. nih.govnih.gov
Biosynthesis and Metabolic Pathways of Delta8 Tetrahydrocannabiorcol
Proposed Biosynthetic Pathway in Cannabis Plants
The formation of cannabinoids in Cannabis sativa is a complex enzymatic process that begins with a few key precursor molecules. The structural variety of cannabinoids, particularly the length of their alkyl side chain, is determined by the specific type of resorcinolic acid that initiates the pathway. nih.gov
The biosynthesis of cannabinoids is understood to originate from two primary pathways that supply precursor molecules: the polyketide pathway, which produces resorcinolic acids, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces geranyl pyrophosphate (GPP). nih.govncwm.com The combination of GPP with different resorcinolic acids gives rise to the various cannabinoid families.
The precursor for the most common C5-alkyl cannabinoids (like THC and CBD) is Olivetolic Acid. ncwm.com For the C3-alkyl series (like THCV), the precursor is Divarinolic Acid. nih.govnaturaldos.com Following this established pattern, the biosynthesis of Δ8-THCC, a C1-alkyl cannabinoid, is proposed to begin with Cannabigerorcolic Acid (CBGOA) . cannalib.eu CBGOA is formed through the enzymatic alkylation of a C1-resorcinolic acid with GPP.
| Final Cannabinoid Alkyl Chain | Primary Resorcinolic Acid Precursor | Initial Cannabinoid Acid |
|---|---|---|
| C1 (Methyl) | Orsellinic Acid (hypothesized) | Cannabigerorcolic Acid (CBGOA) |
| C3 (Propyl) | Divarinolic Acid | Cannabigerovarinic Acid (CBGVA) |
| C5 (Pentyl) | Olivetolic Acid | Cannabigerolic Acid (CBGA) |
Once Cannabigerorcolic Acid (CBGOA) is formed, it serves as a substrate for various cannabinoid synthases. In the case of major cannabinoids like Δ9-THC, the enzyme Δ9-tetrahydrocannabinolic acid (THCA) synthase catalyzes the oxidative cyclization of Cannabigerolic Acid (CBGA) to form THCA. nih.gov It is proposed that a homologous synthase acts on CBGOA to produce Δ9-tetrahydrocannabiorcolic acid (Δ9-THCCA).
The formation of Δ8-THC in cannabis is often considered to be a result of the non-enzymatic isomerization of the more abundant Δ9-THC, a process that increases its relative concentration as the plant material ages or is exposed to acidic conditions. mdpi.compreprints.org Therefore, it is highly probable that Δ8-tetrahydrocannabiorcolic acid (Δ8-THCCA) is similarly formed through the isomerization of Δ9-THCCA. The final, neutral Δ8-THCC is then produced by decarboxylation (removal of the carboxyl group) of Δ8-THCCA, typically through exposure to heat.
Genetic and Molecular Regulation of Δ8-THCC Biosynthesis
The specific genetic and molecular factors that regulate the biosynthesis of Δ8-THCC have not been identified. Research into cannabinoid genetics has largely focused on the loci controlling the production of the most abundant cannabinoids, THC and CBD. nih.gov These studies have identified that the genes coding for THCA synthase and cannabidiolic acid (CBDA) synthase are located at specific loci, and variations in these genes determine whether a cannabis plant will be THC-dominant, CBD-dominant, or mixed.
It is hypothesized that the production of minor cannabinoids, including the "orcol" series, is governed by similar, yet currently uncharacterized, genetic and regulatory mechanisms. The expression of specific synthase enzymes capable of acting on CBGOA would be a prerequisite for Δ8-THCC production in the plant.
Biotransformation and Metabolism in Preclinical Models
While data on human metabolism is absent, preclinical studies in animal models provide foundational knowledge on how Δ8-THCC is processed and eliminated from the body. The metabolism of cannabinoids primarily occurs in the liver, where they are made more water-soluble for excretion. nih.gov
Studies in mice have been crucial for identifying the metabolic fate of Δ8-THCC. Following a pathway analogous to that of Δ8-THC, the primary metabolic routes for Δ8-THCC involve hydroxylation and subsequent oxidation. universiteitleiden.nl
In vivo studies using mice have identified that Δ8-Tetrahydrocannabiorcol (referred to as Δ8-THCO in the study) is metabolized into Δ8-THCO-11-oic acid . universiteitleiden.nl This suggests a two-step process common to other cannabinoids: an initial hydroxylation at the 11-position to form 11-hydroxy-Δ8-THCC, which is then oxidized to the corresponding carboxylic acid. tandfonline.com While 11-hydroxy-Δ8-THCC has not been explicitly isolated in these studies, its formation is a necessary intermediate step.
| Parent Compound | Proposed Phase I Metabolite | Identified Final Metabolite (in mice) | Metabolic Process |
|---|---|---|---|
| Delta-8-Tetrahydrocannabiorcol (Δ8-THCC) | 11-hydroxy-Δ8-Tetrahydrocannabiorcol (11-OH-Δ8-THCC) | Δ8-Tetrahydrocannabiorcol-11-oic acid (Δ8-THCO-11-oic acid) | Hydroxylation followed by Oxidation |
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Δ8-THCC have not been directly studied. However, extensive research on the structurally similar compound Δ8-THC provides a strong basis for identifying the likely enzymatic players. The metabolism of Δ8-THC is primarily handled by the CYP2C9 and CYP3A4 isoforms in human liver microsomes. researchgate.netnih.gov
It is highly probable that these same enzymes are involved in the biotransformation of Δ8-THCC.
| Enzyme | Proposed Role in Δ8-THCC Metabolism (Based on Δ8-THC data) | Supporting Evidence from Δ8-THC Studies |
|---|---|---|
| CYP2C9 | Catalyzes the primary hydroxylation at the 11-position to form 11-OH-Δ8-THCC. | Identified as the major enzyme for 11-hydroxylation of Δ8-THC. nih.gov Its activity is significantly inhibited by sulfaphenazole, a CYP2C selective inhibitor. nih.gov |
| CYP3A4 | May catalyze secondary hydroxylations at other positions on the molecule. | Responsible for 7α- and 7β-hydroxylation of Δ8-THC. nih.gov Its activity is inhibited by ketoconazole, a selective CYP3A inhibitor. nih.gov |
| CYP2J2 | Potential for metabolism in cardiac tissue. | This cardiac enzyme has been shown to metabolize Δ8-THC, primarily producing 1'/1"-OH metabolites. nih.gov |
Advanced Analytical Methodologies for Delta8 Tetrahydrocannabiorcol Research
Chromatographic Techniques for High-Resolution Separation
Chromatographic methods are fundamental in the analysis of cannabinoids, providing the necessary separation of complex mixtures into individual components. For Delta-8-THC-C1 research, high-resolution separation is critical for distinguishing it from other closely related compounds.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Isomer Resolution
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like cannabinoids. researchgate.net In the context of Delta-8-THC-C1, GC-MS is instrumental in resolving it from its isomers. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The high temperatures used in GC can, however, cause decarboxylation of acidic cannabinoids, which must be considered during sample preparation and analysis.
Recent studies have demonstrated the successful use of GC-MS to achieve baseline separation of cannabinoid isomers, including those of THC. preprints.org For instance, a developed GC-MS method was able to resolve Delta-8-THC-COOH and Delta-9-THC-COOH, which eluted just 0.05 minutes apart. preprints.org This high degree of resolution is crucial for accurately identifying and quantifying specific isomers in complex matrices.
Key GC-MS Parameters for Cannabinoid Analysis:
| Parameter | Typical Value/Condition |
| Column | Varies (e.g., fused silica (B1680970) capillary) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Ramped to achieve separation |
| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of cannabinoids, offering high resolution and the ability to quantify compounds accurately. nih.gov Unlike GC, HPLC operates at lower temperatures, which prevents the degradation of thermally labile compounds like cannabinoid acids. mt.gov The separation is achieved based on the analyte's affinity for the stationary and mobile phases.
Several HPLC methods have been developed to separate THC isomers. nih.gov For instance, a method utilizing a specific C18 column with a mobile phase of buffered acetonitrile (B52724) and water at an elevated temperature (45 °C) has shown success in separating Delta-8-THC and Delta-9-THC. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for Delta-8-THC in such methods have been reported to be as low as 0.27 ppm and 1.98 ppm, respectively. nih.gov
Typical HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | Phenomenex Kinetex C18 | nmslabs.com |
| Mobile Phase A | 0.1% formic acid in DI water | nmslabs.com |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) | nmslabs.com |
| Flow Rate | 1.5 mL/min | nih.gov |
| Column Temperature | 45 °C | nih.govnmslabs.com |
| Detection | UV (e.g., 220 nm or 228 nm) or MS | nih.govwaters.com |
Chiral Chromatography for Enantiomeric Analysis
Many cannabinoids, including THC isomers, exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological activities. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers. This is crucial for understanding the stereoisomeric composition of a sample. waters.com
Methods using chiral stationary phases, such as those based on amylose (B160209) or cellulose, have been successfully employed to resolve the enantiomers of both Delta-8-THC and Delta-9-THC. waters.comcerilliant.com Convergence chromatography, which utilizes CO2-based mobile phases, has been shown to resolve the four main THC stereoisomers more rapidly than traditional HPLC. waters.comgoogle.com A validated chiral HPLC method demonstrated baseline separation of all four enantiomers of Delta-9-THC and Delta-8-THC within 25 minutes. cerilliant.com
Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatography separates compounds, spectroscopic techniques are essential for their structural identification and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. 1H NMR and 13C NMR are used to determine the structure of cannabinoids and to differentiate between isomers. nih.govcolostate.edu
For Delta-8-THC-C1, specific signals in the NMR spectrum can be used for its identification and quantification. For example, in the 1H NMR spectrum, a characteristic doublet at approximately 6.12 ppm can be selected for the quantification of Delta-8-THC. nih.gov Studies have utilized 1D and 2D NMR analysis to characterize impurities found in synthesized Delta-8-THC material. mt.gov
Characteristic 1H NMR Signals for Select Cannabinoids (in CDCl3):
| Compound | Key Proton Signal (ppm) | Reference |
| Delta-8-THC | ~6.12 (d) | nih.gov |
| Delta-9-THC | ~6.2 (broad) | nih.gov |
| CBN | 8.21 (s), 7.13 (d), 7.05 (d) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. waters.compnnl.gov This is particularly useful for confirming the identity of known cannabinoids and for identifying unknown impurities.
In the analysis of Delta-8-THC distillates, HRMS has been used to identify various components. waters.comwaters.com The software can highlight specific mass-to-charge ratios (m/z), such as 315.2318, which corresponds to the elemental composition of C21H30O2, the formula for many THC isomers. waters.com Fragmentation data from HRMS can reveal structural characteristics shared among different cannabinoids. waters.com For instance, analysis of a purified distillate identified a chlorinated component with a proposed elemental composition of C21H31ClO2, which shared common fragments with THC isomers. waters.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of cannabinoids, including Δ8-THCC. These methods provide critical information about the molecule's functional groups and electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "molecular fingerprint" that helps identify the functional groups present. For Δ8-THCC, key vibrational modes would be associated with the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the alkyl side chain. While specific IR data for Δ8-THCC is not widely published, analysis can be extrapolated from structurally similar cannabinoids. researchgate.net Mid-IR spectroscopy has been successfully used to differentiate hemp and marijuana by quantifying total THC content, demonstrating the power of this technique in cannabinoid analysis. cannabissciencetech.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The chromophores in the Δ8-THCC structure—specifically the substituted aromatic ring and the conjugated double bond—absorb UV light at characteristic wavelengths. The position and intensity of the absorption maximum (λmax) are sensitive to the molecule's conjugation system. UV detection is a cornerstone of High-Performance Liquid Chromatography (HPLC) methods for cannabinoid analysis, where it is used for both identification and quantification. shimadzu.comnist.govwaters.com The UV spectrum for Δ8-THCC is expected to be similar to that of Δ8-THC, though slight shifts may occur due to the shorter alkyl chain. Characterization of Δ8-THC distillates has shown that UV spectra can help identify and group unknown components that may be structural isomers. waters.comwaters.com
Below is a table representing expected spectroscopic data for Δ8-THCC based on its structural features and data from analogous compounds.
| Spectroscopic Data | Description | Expected Values for Δ8-THCC |
| IR Absorption (cm⁻¹) | Key vibrational frequencies corresponding to functional groups. | ~3400-3200 (O-H stretch, phenolic), ~3050-3000 (C-H stretch, aromatic), ~2960-2850 (C-H stretch, alkyl), ~1620 & ~1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |
| UV Absorption (λmax) | Wavelength of maximum absorbance in a solvent like methanol or ethanol. | ~220 nm, ~275 nm |
Development of Robust Analytical Standards and Reference Materials for Δ8-THCC
The foundation of any accurate quantitative analysis is the availability of high-purity, well-characterized analytical standards and reference materials. For Δ8-THCC, establishing a certified reference material (CRM) is a critical step for research and potential regulatory testing.
The development of a CRM involves several key stages:
Synthesis and Purification: Δ8-THCC must be synthesized, often via chemical conversion from a more abundant precursor, and then highly purified using chromatographic techniques to remove isomers and reaction byproducts.
Structural Confirmation: The identity of the purified compound is unequivocally confirmed using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), IR, and UV spectroscopy.
Purity Assessment: Quantitative techniques (e.g., qNMR or chromatography with a universal detector) are used to assign a precise purity value to the material.
Stability and Homogeneity Testing: The material is tested under various storage conditions to determine its shelf life and to ensure that the substance is homogenous within and between units.
Given the novelty of Δ8-THCC, commercially available CRMs may be limited or non-existent, a common challenge for emerging cannabinoids. researchgate.net In such cases, research laboratories may need to synthesize and characterize their own standards in-house. researchgate.net The availability of reliable reference materials from accredited suppliers is essential for ensuring that analytical methods across different laboratories produce comparable and accurate results. lgcstandards.com
The table below outlines the typical information provided on a Certificate of Analysis (CoA) for a cannabinoid reference material, which would be essential for a Δ8-THCC standard.
| Parameter | Description | Example Specification |
| Product Name | Common name of the compound. | (-)-Δ8-Tetrahydrocannabiorcol (Δ8-THCC) |
| CAS Number | Chemical Abstracts Service registry number. | To be assigned |
| Molecular Formula | The elemental composition of the molecule. | C₁₇H₂₂O₂ |
| Molecular Weight | The mass of one mole of the substance. | 258.36 g/mol |
| Format | How the standard is supplied (e.g., neat, in solution). | Crystalline solid or 100 µg/mL in Methanol |
| Purity (Assay) | The certified concentration or mass fraction of the analyte. | ≥98% (by HPLC or GC) |
| Identification Methods | Techniques used to confirm the structure. | ¹H-NMR, MS, IR, UV |
| Storage Conditions | Recommended temperature for long-term stability. | -20°C |
| Traceability | Statement of traceability to national or international standards. | ISO 17034 Accredited |
Quantitative Method Validation for Research Applications
Before a new analytical method can be reliably used for quantifying Δ8-THCC in research samples, it must undergo a thorough validation process. Method validation ensures that the procedure is fit for its intended purpose, providing accurate, reproducible, and reliable data. The validation of quantitative methods for cannabinoids is well-documented, often following guidelines from organizations like the FDA or standards bodies such as ANSI/ASB. nih.govojp.govresearchgate.net
Common techniques for cannabinoid quantification include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity, crucial for resolving isomers. nih.govnih.gov
Key validation parameters include:
Selectivity/Specificity: The ability to differentiate and quantify Δ8-THCC in the presence of other potentially interfering compounds, such as Δ9-THC, Δ9-THCC, and other cannabinoids. nih.gov
Linearity and Range: Demonstrating a direct, proportional relationship between the concentration of Δ8-THCC and the instrument's response over a defined range. thieme-connect.comgcms.cz
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of Δ8-THCC that can be reliably detected and quantified, respectively. nih.govthieme-connect.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.
Precision: The degree of agreement among a series of measurements from the same sample, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels. thieme-connect.com
Recovery: The efficiency of the extraction process from a given sample matrix (e.g., plant material, oil). nih.gov
Matrix Effects: Assessing whether components of the sample matrix suppress or enhance the analytical signal.
Carryover: Ensuring that no residual analyte from a high-concentration sample affects the measurement of a subsequent low-concentration sample. nih.gov
The following table presents typical acceptance criteria for the validation of a quantitative cannabinoid method intended for forensic or research applications. nih.govresearchgate.net
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination) | r² ≥ 0.99 |
| Calibration Model | Typically linear or quadratic, with residuals within ±20% |
| Accuracy (% Bias) | Within ±15-20% of the nominal value (±25% at LOQ) |
| Precision (%RSD) | ≤15-20% (≤25% at LOQ) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10; analyte identifiable and quantifiable with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Recovery | Consistent, precise, and reproducible (e.g., >70%) |
Pharmacological Mechanisms and Receptor Interactions of Delta8 Tetrahydrocannabiorcol
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy Studies
Radioligand Binding Assays
No data from radioligand binding assays determining the binding affinity (Ki) of Delta8-Tetrahydrocannabiorcol for CB1 and CB2 receptors are publicly available.
G-Protein Coupled Receptor Signaling (e.g., cAMP Modulation, β-Arrestin Recruitment)
There is no available information on the functional activity of this compound from G-protein coupled receptor signaling assays, such as those measuring cAMP modulation or β-arrestin recruitment.
Interaction with Non-Cannabinoid Receptors and Ion Channels
Transient Receptor Potential (TRP) Channels (e.g., TRPV1, TRPV2, TRPA1, TRPM8)
Scientific studies detailing the interaction of this compound with TRP channels, including TRPV1, TRPV2, TRPA1, and TRPM8, have not been identified.
G Protein-Coupled Receptor 55 (GPR55) Modulation
There is no published research on the modulatory effects of this compound on the GPR55 receptor.
Peroxisome Proliferator-Activated Receptors (PPARs)
The activity of this compound at peroxisome proliferator-activated receptors (PPARs) has not been documented in scientific literature.
Compound Names
As no specific research data was found for this compound, a list of other mentioned compound names cannot be compiled in the context of its pharmacological profile.
Enzyme Inhibition and Modulation in the Endocannabinoid System
The endocannabinoid system (ECS) is regulated by the synthesis and degradation of endogenous cannabinoids. Key enzymes in this process are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are responsible for the breakdown of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Inhibition of these enzymes can lead to elevated endocannabinoid levels, thereby modulating various physiological processes.
Fatty Acid Amide Hydrolase (FAAH)
There are currently no published scientific studies that have investigated the inhibitory or modulatory effects of Delta-8-Tetrahydrocannabiorcol on the FAAH enzyme. Therefore, no data is available to populate a table on its specific activity (e.g., IC50 or Ki values). Research on other cannabinoids has shown varied interactions with FAAH, but this cannot be assumed for Δ8-THC-C1 without direct experimental evidence.
Monoacylglycerol Lipase (MAGL)
Similarly, the scientific literature lacks any studies on the interaction between Delta-8-Tetrahydrocannabiorcol and the MAGL enzyme. Consequently, there is no research data available regarding its potential to inhibit or modulate MAGL activity.
Investigation of Allosteric Modulation at Receptor Sites
Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its primary ligand. This mechanism offers a potential for more nuanced therapeutic effects compared to direct agonists or antagonists.
Currently, there is no scientific evidence from published research to suggest that Delta-8-Tetrahydrocannabiorcol acts as an allosteric modulator at cannabinoid receptors (CB1 and CB2) or any other receptor sites. Studies on other cannabinoids, such as cannabidiol (B1668261) (CBD), have explored their allosteric properties, but these findings are specific to the compounds investigated and cannot be attributed to Δ8-THC-C1 without dedicated research.
Data Table: Research Findings on the Pharmacological Mechanisms of Delta-8-Tetrahydrocannabiorcol
| Section | Subsection | Research Finding |
| 6.3. | Enzyme Inhibition and Modulation in the Endocannabinoid System | |
| 6.3.1. Fatty Acid Amide Hydrolase (FAAH) | No data available in the scientific literature. | |
| 6.3.2. Monoacylglycerol Lipase (MAGL) | No data available in the scientific literature. | |
| 6.4. | Investigation of Allosteric Modulation at Receptor Sites | No data available in the scientific literature. |
Preclinical Biological Investigations of Delta8 Tetrahydrocannabiorcol
In Vitro Studies in Cellular Models
In vitro studies are the foundational step in characterizing the biological activity of a novel compound like Δ8-THCO. These experiments, conducted on isolated cells in a controlled laboratory environment, allow for a precise examination of the compound's effects at the cellular and molecular level, free from the complexities of a whole biological system.
To understand how Δ8-THCO may influence cellular behavior, its effect on key intracellular signaling pathways would be a primary focus. The Mitogen-Activated Protein Kinase (MAPK), Akt (also known as Protein Kinase B), and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of cell proliferation, survival, inflammation, and apoptosis. Cannabinoids are known to modulate these pathways. mdpi.comnih.gov
Investigations would involve treating relevant cell lines (e.g., neuronal, immune, or cancer cells) with Δ8-THCO and measuring the activation state of key proteins in these cascades, typically through phosphorylation. Techniques like Western blotting would be used to quantify the levels of phosphorylated MAPK (p-MAPK), phosphorylated Akt (p-Akt), and the translocation of NF-κB to the nucleus.
Table 1: Hypothetical Data on the Effect of Δ8-THCO on Protein Phosphorylation in a Neuronal Cell Line This table is an illustrative example of potential experimental outcomes.
| Treatment Group | p-MAPK/Total MAPK (Fold Change) | p-Akt/Total Akt (Fold Change) | Nuclear NF-κB (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Δ8-THCO (1 µM) | 1.8 | 1.5 | 0.7 |
| Δ8-THCO (5 µM) | 2.5 | 2.1 | 0.4 |
| Δ8-THCO (10 µM) | 3.2 | 2.9 | 0.2 |
Regulation of Gene Expression and Protein Synthesis
A compound's ability to alter gene expression underlies its potential for long-term cellular changes. Research in this area would explore how Δ8-THCO modifies the transcriptomic profile of cells. A recent transcriptomic study on Δ8-THC in differentiated SH-SY5Y neuroblastoma cells showed it could upregulate genes in the glutamatergic pathway while inhibiting gene expression at cholinergic synapses. nih.gov
A similar approach for Δ8-THCO would involve using Next-Generation Sequencing (NGS) to perform a comprehensive analysis of the entire transcriptome after treatment. This would identify all differentially expressed genes (DEGs). Subsequently, quantitative Polymerase Chain Reaction (qPCR) would be used to validate the changes in expression of specific genes of interest, such as those related to cannabinoid receptors, inflammatory cytokines, or cell cycle proteins.
Table 2: Hypothetical Gene Expression Changes in an Immune Cell Line Treated with Δ8-THCO This table is an illustrative example of potential qPCR validation results.
| Gene Target | Function | Fold Change in Expression (vs. Control) |
| CNR1 (CB1 Receptor) | Cannabinoid Signaling | 1.2 |
| CNR2 (CB2 Receptor) | Cannabinoid Signaling | 2.5 |
| TNF (TNF-α) | Pro-inflammatory Cytokine | 0.3 |
| IL10 (Interleukin-10) | Anti-inflammatory Cytokine | 4.1 |
| CCND1 (Cyclin D1) | Cell Cycle Progression | 0.6 |
Modulation of Neurotransmitter Release in Neuronal Cell Cultures
Given the established role of the endocannabinoid system in neuromodulation, a critical area of inquiry would be Δ8-THCO's influence on the release of neurotransmitters. Studies on Δ8-THC have shown it can reduce acetylcholine (B1216132) turnover in the rat hippocampus. nih.gov
To investigate this for Δ8-THCO, researchers would use differentiated neuronal cell cultures (e.g., SH-SY5Y cells or primary cortical neurons). The cells would be stimulated to induce neurotransmitter release in the presence or absence of the compound. The concentration of key neurotransmitters such as dopamine, serotonin, glutamate, and acetylcholine in the culture supernatant would then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Cannabinoids are well-documented immunomodulators. researchgate.net Studies would be designed to determine if Δ8-THCO possesses pro- or anti-inflammatory properties. This would involve using immune cell lines such as macrophages (e.g., RAW 264.7) or T-lymphocytes (e.g., Jurkat cells).
The cells would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of Δ8-THCO. The production and release of key inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) would be measured in the cell culture medium via ELISA.
Table 3: Hypothetical Cytokine Secretion by Macrophages after LPS Stimulation and Δ8-THCO Treatment This table is an illustrative example of potential experimental outcomes.
| Treatment Group | TNF-α Concentration (pg/mL) | IL-10 Concentration (pg/mL) |
| Vehicle Control | 25.4 | 15.2 |
| LPS (100 ng/mL) | 1250.8 | 80.5 |
| LPS + Δ8-THCO (1 µM) | 875.2 | 155.6 |
| LPS + Δ8-THCO (10 µM) | 450.1 | 320.9 |
Investigation of Cellular Proliferation and Differentiation Mechanisms in Relevant Cell Lines
The effect of cannabinoids on cell proliferation can be context-dependent, sometimes promoting and sometimes inhibiting cell growth. For instance, Δ8-THC has been shown to decrease cell proliferation in oral cancer cell lines by blocking cell cycle progression. nih.gov
To assess Δ8-THCO's impact, researchers would employ cell proliferation assays like the MTT or BrdU assay on various cell lines, including cancer cells and progenitor or stem cells. To study differentiation, specific cell lines capable of differentiating (e.g., myoblasts, pre-adipocytes, or neural stem cells) would be treated with Δ8-THCO, and researchers would analyze changes in cell morphology and the expression of protein markers specific to the differentiated cell type.
In Vivo Studies in Animal Models (Non-Human)
Following in vitro characterization, in vivo studies in non-human animal models are essential to understand the systemic effects, metabolism, and potential therapeutic utility of Δ8-THCO in a living organism. These studies are critical for bridging the gap between cellular effects and physiological outcomes. While research exists for Δ8-THC in animal models of arthritis, for example, no such data is available for Δ8-THCO. nih.gov
Investigations would typically begin in rodent models (mice or rats) to observe the compound's effects on behavior, inflammation, and pain perception. For example, in a model of inflammatory pain, researchers would assess pain-related behaviors (like thermal withdrawal latency) and measure markers of inflammation (such as paw swelling and cytokine levels in tissue) following administration of Δ8-THCO. All such studies would be conducted under strict ethical guidelines for animal welfare.
Preclinical Research on Delta8-Tetrahydrocannabiorcol Remains Largely Unexplored
An extensive review of available scientific literature reveals a significant scarcity of preclinical biological investigations focused specifically on the chemical compound this compound (Delta8-THC-C1). While robust research exists for its isomer, Delta-9-Tetrahydrocannabiorcol (Δ⁹-THC-C1), and the more common analogue, Delta-8-Tetrahydrocannabinol (Δ⁸-THC), data directly pertaining to the neurobiological, immunological, nociceptive, and metabolic effects of Delta8-THC-C1 in animal models is currently not available in the public domain.
The requested article structure, focusing on detailed preclinical investigations, cannot be fulfilled with scientific accuracy due to the lack of specific studies on this compound. Research into the "orcol" series of cannabinoids, which are distinguished by a methyl side chain instead of the classical pentyl side chain, is an emerging field.
For context, the closely related isomer, Δ⁹-Tetrahydrocannabiorcol (Δ⁹-THC-C1) , has been the subject of limited preclinical study. Research indicates that unlike its pentyl-chain counterparts, Δ⁹-THC-C1 shows negligible affinity for the primary cannabinoid receptors, CB1 and CB2. wikipedia.org Instead, its biological activity appears to be mediated through other pathways. It has been identified as a potent activator of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel, which is heavily involved in the modulation of pain and inflammation. wikipedia.org Studies suggest that Δ⁹-THC-C1 may produce analgesic effects through the activation of these spinal TRPA1 channels. wikipedia.org Some preliminary reports also suggest potential immune-modifying and neuron-supporting activity via the TRP receptor family. cbdoracle.com
Without dedicated preclinical trials on Delta8-THC-C1, any discussion on its specific mechanisms related to neurotransmitter dynamics, immune responses in disease models, nociceptive pathways, or metabolic regulation would be purely speculative. Further research is required to isolate and characterize the unique biological and pharmacological profile of this compound.
Comparative Pharmacology and Structure Activity Relationships of Tetrahydrocannabiorcols
Comparative Analysis of Δ8-THCC and Δ9-THCC Pharmacological Profiles
Delta-8-tetrahydrocannabiorcol (Δ8-THCC) and its isomer, delta-9-tetrahydrocannabiorcol (Δ9-THCC), are rare phytocannabinoids belonging to the "orcol" series, characterized by a single-carbon (methyl) group on their alkyl side chain. caymanchem.com While research directly comparing the two is limited, their pharmacological profiles can be inferred from the well-established differences between their more abundant counterparts, Δ8-tetrahydrocannabinol (Δ8-THC) and Δ9-tetrahydrocannabinol (Δ9-THC), and the general principles of cannabinoid structure-activity relationships.
Pharmacologically, Δ8-THC acts as a partial agonist at both CB1 and CB2 cannabinoid receptors, similar to Δ9-THC, but generally exhibits lower potency. nih.govpreprints.orgwikipedia.org This reduced potency is often attributed to a weaker binding affinity for the CB1 receptor. nih.govresearchgate.net The structural difference—the position of the double bond in the cyclohexene (B86901) ring—affects the molecule's three-dimensional shape, which in turn influences its interaction with the receptors. preprints.org The Δ8 isomer is also noted for its greater chemical stability compared to the Δ9 isomer, which is more prone to oxidation. nih.govwikipedia.org
Applying this knowledge to the THCC series, it is expected that both Δ8-THCC and Δ9-THCC are very low-potency cannabinoids due to their short C1 alkyl chain. Studies have shown that a minimum of three carbons on the side chain is generally required for significant CB1 receptor binding. caymanchem.com It is therefore highly probable that Δ8-THCC, like its Δ9 counterpart, has a very weak affinity for cannabinoid receptors and consequently exhibits minimal cannabimimetic activity. The key difference would likely mirror that of the THC isomers, with Δ8-THCC being more chemically stable and potentially having a slightly lower binding affinity and efficacy at the CB1 receptor compared to Δ9-THCC.
Impact of Alkyl Side Chain Length on Cannabinoid Receptor Binding and Functional Activity (Comparison with THCV, THCB, THCP)
The length of the alkyl side chain at the C-3 position is a critical determinant of a cannabinoid's binding affinity and functional activity at CB1 and CB2 receptors. nih.govnih.gov A clear structure-activity relationship has been established: as the chain length increases, so does the binding affinity, up to an optimal length of about five to eight carbons. caymanchem.comnih.gov
Δ8-THCC, with its single methyl (C1) side chain, represents the lower end of this spectrum. In comparison, other homologous phytocannabinoids demonstrate significantly different receptor interactions based on their chain lengths:
Tetrahydrocannabivarin (THCV) , with a three-carbon (propyl) chain, shows reduced potency at the CB1 receptor compared to THC. nih.gov It acts as a CB1 antagonist at low doses, a characteristic attributed to its shorter chain. nih.gov
Tetrahydrocannabutol (THCB) , with a four-carbon (butyl) chain, exhibits a CB1 receptor binding affinity that is reportedly higher than that of Δ9-THC. caymanchem.com
Tetrahydrocannabiphorol (THCP) , possessing a seven-carbon (heptyl) chain, has a dramatically higher affinity for the CB1 receptor—over 30 times more potent than Δ9-THC. caymanchem.com This suggests the longer chain allows for a more optimal and stable interaction within the receptor's binding pocket.
This trend underscores that Δ8-THCC, with the shortest possible alkyl chain, would have the weakest interaction with cannabinoid receptors among these analogs. While binding affinity data for methyl-substituted THC analogs have not been widely published, functional activity studies confirm that receptor affinity decreases in a linear fashion as the chain length shortens. nih.gov
Interactive Data Table: Comparative CB1 Receptor Binding Affinities (Ki) of Δ9-Homologs
| Compound | Common Abbreviation | Alkyl Chain Length | CB1 Ki (nM) |
| Δ9-Tetrahydrocannabiorcol | Δ9-THCC | C1 | Not widely reported, expected to be very high (low affinity) |
| Δ9-Tetrahydrocannabivarin | Δ9-THCV | C3 | ~75.4 |
| Δ9-Tetrahydrocannabutol | Δ9-THCB | C4 | ~15 |
| Δ9-Tetrahydrocannabinol | Δ9-THC | C5 | ~40.7 |
| Δ9-Tetrahydrocannabiphorol | Δ9-THCP | C7 | ~1.2 |
This table is populated with data from preclinical studies and illustrates the trend of increasing binding affinity with longer alkyl side chains. caymanchem.comchemrxiv.org
Isomeric Differences in Receptor Selectivity and Efficacy
The isomeric position of the double bond (Δ8 versus Δ9) influences receptor selectivity and efficacy, though these differences are often subtle. For the well-studied THC isomers, both Δ8-THC and Δ9-THC are partial agonists at CB1 and CB2 receptors. nih.govnih.gov However, Δ8-THC is generally considered to have a lower potency and efficacy compared to Δ9-THC. wikipedia.orgresearchgate.net This suggests that the conformation of Δ9-THC allows for a more efficient activation of the receptor upon binding.
Extrapolating to the THCC series, a similar relationship is expected between Δ8-THCC and Δ9-THCC. The shift in the double bond would slightly alter the molecule's geometry, likely making Δ8-THCC a less effective agonist than Δ9-THCC, assuming either has any significant agonist activity to begin with.
Furthermore, studies on the propyl (C3) analogs, Δ8-THCV and Δ9-THCV, show that both act as CB1 receptor antagonists, but Δ9-THCV is approximately twice as potent in this role as Δ8-THCV. nih.govmdpi.com This provides further evidence that the Δ9 configuration generally leads to a more potent interaction with the CB1 receptor, whether as an agonist or antagonist. It is therefore plausible that if Δ8-THCC and Δ9-THCC have any discernible pharmacological role, the Δ8 isomer would be the less potent of the two.
Synergistic or Antagonistic Interactions with Other Phytocannabinoids and Endocannabinoids in Preclinical Systems
The "entourage effect" is a theory suggesting that cannabinoids and other compounds in cannabis can work together to produce effects that are different from the individual components alone. nih.gov These interactions can be synergistic (enhancing effects) or antagonistic (dampening effects). biorxiv.orgresearchgate.net
Given the presumed very low affinity and efficacy of Δ8-THCC at cannabinoid receptors, its role in an entourage context would likely be modulatory rather than direct. In preclinical systems, several interaction mechanisms are possible:
Enzyme Inhibition: Some phytocannabinoids can influence the endocannabinoid system indirectly. For instance, CBD can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which breaks down the endocannabinoid anandamide (B1667382). nih.gov This inhibition leads to higher levels of anandamide in the synapse, enhancing its effects. It is conceivable, though not yet studied, that Δ8-THCC could have a similar inhibitory effect on enzymes within the endocannabinoid system, which would represent a synergistic interaction.
Allosteric Modulation: Some compounds can bind to a secondary (allosteric) site on the cannabinoid receptors, changing the receptor's shape and altering how it responds to a primary agonist. This can either enhance or reduce the agonist's effect. While this has been demonstrated for other compounds, it is an unknown but possible mechanism for Δ8-THCC.
Definitive studies on the interactive profile of Δ8-THCC are lacking. However, its structural properties suggest that if it participates in the entourage effect, it would most likely act as a weak competitive antagonist or a modulator of other receptor systems or enzymes, rather than contributing directly to cannabimimetic effects.
Research Gaps and Future Academic Trajectories for Delta8 Tetrahydrocannabiorcol
Elucidation of Complete Biosynthetic Pathway Enzymes
The biosynthetic pathway for major cannabinoids like Δ9-THC is well-established, originating from cannabigerolic acid (CBGA). researchgate.netnih.gov This process involves key enzymes such as tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) to create the foundational structure, which is then converted by specific synthases (e.g., THCA synthase). nih.govmdpi.com However, the precise enzymatic steps that lead to the production of short-chain (C1-side chain) cannabinoids like Δ8-THCC are not fully understood.
A significant research gap is the identification and characterization of the specific cannabinoid synthase responsible for producing Δ8-tetrahydrocannabiorcolic acid (Δ8-THCCA), the acidic precursor to Δ8-THCC. Future research should focus on isolating and characterizing this putative "THCCA synthase" from cannabis varieties that may produce this compound. This involves genomic and transcriptomic analysis to identify candidate genes, followed by heterologous expression and enzymatic assays to confirm function. Understanding this enzyme is crucial for potential biotechnological production of Δ8-THCC.
Comprehensive Characterization of Metabolic Fate and Metabolite Activity in Various Preclinical Species
The metabolism of Δ8-THC, a close structural relative, is known to be similar to that of Δ9-THC, involving hydroxylation by cytochrome P450 (CYP) enzymes (like CYP2C9 and CYP3A4) to form active metabolites such as 11-hydroxy-Δ8-THC, followed by oxidation to inactive carboxylated forms. nih.govoup.comwikipedia.org However, no such data exists for Δ8-THCC.
Future preclinical studies are essential to map the metabolic pathway of Δ8-THCC. This research must be conducted in various animal models (e.g., mice, rats, non-human primates) to account for interspecies differences in CYP enzyme activity. oup.com The primary objectives should be to identify the major phase I and phase II metabolites, determine the specific CYP enzymes responsible, and, crucially, assess the pharmacological activity of any resulting metabolites. It is plausible that, like its longer-chain cousins, hydroxylated metabolites of Δ8-THCC could be biologically active, a hypothesis that requires rigorous testing.
| Research Objective | Methodology | Rationale |
| Metabolite Identification | In vitro incubation with liver microsomes from various species (mouse, rat, human); In vivo administration followed by mass spectrometry analysis of urine and feces. | To determine the chemical structures of phase I and phase II metabolites. |
| Enzyme Identification | Reactions with specific recombinant human CYP enzymes. | To pinpoint the key enzymes responsible for Δ8-THCC metabolism, predicting potential drug interactions. |
| Metabolite Activity | In vitro receptor binding and functional assays on identified metabolites. | To ascertain if metabolites contribute to the overall pharmacological profile of the parent compound. |
Identification of Novel Pharmacological Targets Beyond Canonical Cannabinoid Receptors
While Δ8-THC acts as a partial agonist at CB1 and CB2 receptors, many minor cannabinoids exhibit complex pharmacology, interacting with a range of other targets. nih.govoup.comnih.gov These non-canonical targets include G protein-coupled receptors (GPR55, GPR18), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com The pharmacological profile of Δ8-THCC is entirely unexplored.
A critical future trajectory is to perform comprehensive screening of Δ8-THCC against a wide panel of receptors and ion channels. This will determine if Δ8-THCC has a unique pharmacological signature distinct from other cannabinoids. Investigating its activity at targets like TRPV1, GPR55, and PPARγ could reveal novel therapeutic potentials. nih.govnih.govmdpi.com Such studies are essential to move beyond the simple assumption that its effects will mirror those of other THC isomers.
Advanced In Vitro and In Vivo Models to Deconstruct Specific Mechanistic Actions
Understanding the precise cellular and physiological effects of Δ8-THCC requires the use of sophisticated research models. Traditional 2D cell cultures have limitations that can be overcome with more advanced systems. nih.gov
Future research should employ a suite of advanced models to dissect the compound's mechanism of action.
Organ-on-a-chip (OOC) systems and 3D cell cultures can provide more physiologically relevant data on tissue-specific effects. nih.gov
High-content imaging in cultured neurons can reveal detailed effects on cellular morphology, neurite outgrowth, and synaptic protein expression. youtube.com
In vivo electrophysiology in preclinical models can determine how Δ8-THCC modulates neural circuit activity in specific brain regions.
Genetically engineered animal models , such as CB1 receptor knockout mice, would be invaluable for confirming whether the effects of Δ8-THCC are mediated through canonical cannabinoid pathways.
Development of Highly Specific Probes and Radioligands for Δ8-THCC Receptor Studies
A fundamental tool for studying any receptor ligand is a radiolabeled version, which allows for precise quantification of receptor binding and distribution. nih.govacs.org Currently, no such tools exist for Δ8-THCC. The development of cannabinoid receptor radioligands, such as those labeled with Carbon-11 ([11C]) or Fluorine-18 ([18F]), has been crucial for imaging CB2 receptors with positron emission tomography (PET). nih.govacs.org
A vital future direction is the chemical synthesis of a radiolabeled form of Δ8-THCC (e.g., [3H]Δ8-THCC or [14C]Δ8-THCC). This would enable:
Receptor Binding Assays: To accurately determine the binding affinity (Ki) and density (Bmax) of Δ8-THCC at various receptors.
Autoradiography: To visualize the precise anatomical distribution of Δ8-THCC binding sites in brain and peripheral tissue slices.
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of the compound with high sensitivity.
Investigation of Long-Term Molecular and Cellular Effects in Preclinical Models
The long-term consequences of exposure to most minor cannabinoids are unknown. Studies on THC have shown that chronic exposure, particularly during adolescent development, can lead to lasting changes in synaptic plasticity, neurotransmitter systems, and behavior. mdpi.comnews-medical.netahajournals.org These alterations can include changes in dendritic structure and the expression of key synaptic proteins. researchgate.net
It is imperative to conduct long-term preclinical studies to assess the molecular and cellular impact of sustained Δ8-THCC administration. These investigations should focus on key brain regions like the prefrontal cortex and hippocampus and utilize modern molecular biology techniques to provide a comprehensive overview of any lasting neuroadaptations. ahajournals.orgresearchgate.net
| Parameter | Technique | Potential Finding |
| Receptor Density | Western Blot / Autoradiography | Downregulation or upregulation of CB1 or other target receptors. |
| Gene Expression | RNA-Sequencing (Transcriptomics) | Alterations in pathways related to synaptic plasticity, neuroinflammation, or cell metabolism. |
| Protein Expression | Proteomics / Western Blot | Changes in levels of synaptic proteins (e.g., PSD-95, synaptophysin) or signaling molecules. researchgate.net |
| Cellular Morphology | Golgi Staining / Confocal Microscopy | Alterations in dendritic spine density or neuronal arborization. researchgate.net |
| Synaptic Plasticity | Electrophysiology (e.g., LTP/LTD) | Impairment or enhancement of long-term potentiation or depression in hippocampal slices. |
Q & A
Q. What analytical methods are validated for quantifying Δ8-THC and distinguishing it from Δ9-THC in research samples?
Gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC) are widely used. For example, a 2023 study developed a GC-FID method with a limit of detection (LOD) of 0.1% for Δ8-THC, enabling precise separation from Δ9-THC and common impurities like Δ10-THC . Method validation should include specificity, linearity (R² > 0.99), and recovery rates (85–115%) per FDA guidelines for cannabinoid analysis .
Q. How do synthesis pathways for Δ8-THC impact product purity, and what contaminants are commonly observed?
Δ8-THC is typically synthesized via acid-catalyzed isomerization of CBD or Δ9-THC, often yielding impurities such as Δ9/Δ10-THC, oligomers, and residual solvents (e.g., toluene). A 2023 ASTM International report found that 68% of commercial Δ8-THC products contained >0.3% Δ9-THC (exceeding federal limits) and unidentified compounds, emphasizing the need for strict reaction condition controls (e.g., temperature, pH) . Researchers should characterize impurities using mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) .
Q. What are the established pharmacokinetic parameters of Δ8-THC in preclinical models?
In rodent studies, Δ8-THC shows a bioavailability of ~40–50% via inhalation, with a half-life of 2–3 hours. Plasma concentrations peak at 15–30 minutes post-administration, and metabolites include 11-hydroxy-Δ8-THC and 8-carboxy-THC, similar to Δ9-THC but with lower potency at CB1 receptors (Ki = 50 nM vs. 10 nM for Δ9-THC) . Dose-response curves should account for interspecies metabolic differences.
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data on Δ8-THC’s respiratory effects?
A 2023 FAERS database analysis identified respiratory events (e.g., bronchospasm) in 27% of Δ8-THC adverse reports, but preclinical studies show minimal bronchoconstriction in murine models. This discrepancy may arise from variability in product purity, dosage (Δ8-THC concentrations range from 10–95% in commercial products), or co-administration with terpenes . Mitigation strategies include standardizing Δ8-THC doses in trials and controlling for contaminants via third-party testing .
Q. What experimental designs are optimal for comparing the neurobehavioral effects of Δ8-THC and Δ9-THC?
Double-blind, crossover studies in animal models using matched molar doses (e.g., 1 mg/kg Δ8-THC vs. 0.5 mg/kg Δ9-THC) can isolate receptor-specific effects. For example, Δ8-THC exhibits 30–50% lower CB1 receptor affinity than Δ9-THC, resulting in reduced anxiety-like behavior in the elevated plus maze test . Electroencephalography (EEG) and functional MRI (fMRI) can further differentiate neuroactivation patterns .
Q. How do impurities in synthetic Δ8-THC affect in vitro assay outcomes, and what quality controls are essential?
Unidentified impurities (e.g., reaction byproducts) may confound receptor binding assays. A 2024 study found that 22% of Δ8-THC samples inhibited CYP3A4 activity unrelated to Δ8-THC itself, highlighting the need for ultrahigh-purity standards (>99%) and orthogonal analytical validation (e.g., GC-MS + HPLC-DAD) . Researchers should report impurity profiles in all publications.
Q. What regulatory challenges arise when conducting clinical trials with Δ8-THC in the United States?
Despite federal legality under the 2018 Farm Bill, Δ8-THC remains unapproved by the FDA, requiring an Investigational New Drug (IND) application for clinical trials. Researchers must document compliance with Current Good Manufacturing Practices (CGMPs), including stability testing and impurity thresholds (<0.3% Δ9-THC) . Adverse event reporting to FAERS is mandatory for trial continuity .
Methodological Guidance
- For Contradictory Data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if Δ8-THC toxicity varies across studies, control for variables like isomerization method and solvent residues .
- For Impurity Analysis : Use the PICO framework (Population: synthetic Δ8-THC; Intervention: LC-MS/MS; Comparison: GC-FID; Outcome: impurity quantification) to design robust analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
